molecular formula C9H13NO3 B1480577 5-oxohexahydroindolizine-8a(1H)-carboxylic acid CAS No. 2092066-24-3

5-oxohexahydroindolizine-8a(1H)-carboxylic acid

Cat. No.: B1480577
CAS No.: 2092066-24-3
M. Wt: 183.2 g/mol
InChI Key: VSKYYRSDOPUNSG-UHFFFAOYSA-N
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Description

5-Oxohexahydroindolizine-8a(1H)-carboxylic acid ( 2092066-24-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features an indolizine scaffold, a bicyclic structure found in numerous biologically active molecules and natural products, and serves as a versatile synthon for the synthesis of more complex molecules . The molecule, with a molecular formula of C9H13NO3 and a molecular weight of 183.20 g/mol, contains both a carboxylic acid functional group and a ketone, enabling diverse chemical transformations . Carboxylic acids are crucial in organic synthesis for creating acid chlorides, esters, amides, and anhydrides, which are foundational reactions for constructing potential pharmaceutical candidates . Its specific stereochemistry and functional groups make it a valuable intermediate for developing novel compounds, particularly for researchers exploring new chemical space and structure-activity relationships (SAR). This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

5-oxo-1,2,3,6,7,8-hexahydroindolizine-8a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-7-3-1-4-9(8(12)13)5-2-6-10(7)9/h1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKYYRSDOPUNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCCC2(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Oxohexahydroindolizine-8a(1H)-carboxylic acid is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, pharmacokinetics, and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its structural similarities with indole derivatives, which are known for their wide range of biological effects. The compound is believed to interact with various biological targets, including enzymes and receptors, through specific binding interactions.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions and apoptosis in cancer cells.
  • Cell Cycle Disruption: By interfering with tubulin polymerization, it induces cell cycle arrest, particularly affecting rapidly dividing cancer cells.

The biochemical profile of this compound reveals its potential as a therapeutic agent.

Property Description
Solubility Soluble in organic solvents; limited aqueous solubility may affect bioavailability .
Stability Maintains stability under various laboratory conditions, indicating potential for long-term use in therapies.
Binding Affinity Exhibits strong binding affinity to specific enzyme active sites, enhancing its inhibitory effects.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

  • Absorption: The compound shows favorable absorption profiles in animal models.
  • Distribution: It tends to accumulate in key cellular compartments such as the cytoplasm and nucleus, where it exerts its effects on cellular pathways.
  • Metabolism: Metabolic studies indicate that the compound interacts with various enzymes, influencing metabolic flux and potentially leading to reduced tumor growth without significant toxicity.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity: In vitro studies demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis through disruption of microtubule dynamics.
  • Antimicrobial Properties: Preliminary research suggests potential antimicrobial activity against certain bacterial strains, though further studies are needed to elucidate these effects fully.
  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammatory markers in cellular models, suggesting a role in managing inflammatory diseases .

Comparison with Similar Compounds

Core Structural Analogues

a. (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid

  • Structural Similarities : Shares the hexahydroindolizine backbone and a carboxylic acid group.
  • Differences : Incorporates a fused furan ring and a phenyl substituent at position 4.
  • Key Interactions : Forms O—H···O hydrogen bonds and C—H···π interactions in crystal structures, enhancing stability .

b. Methyl 6-Hydroxy-5-oxo-7-(1-phenylallyl)-1,2,3,5-tetrahydroindolizine-8-carboxylate

  • Structural Similarities : Contains the oxoindolizine core but lacks the fully saturated hexahydro system.
  • Differences : The carboxylic acid is esterified (methyl ester), reducing hydrogen-bonding capacity compared to the target compound .

c. 3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic Acids

  • Structural Similarities : Indole-based carboxylic acids with heterocyclic substituents.

Physicochemical Properties

Property 5-Oxohexahydroindolizine-8a(1H)-carboxylic Acid Methyl Ester Derivative Phosphonic Acid SAMs
Hydrogen Bonding Strong (carboxylic acid dimerization) Weak (ester group) Moderate (phosphonic acid)
Solubility Moderate in polar solvents Higher (ester lipophilicity) Low (crystalline layers)
Thermal Stability High (rigid bicyclic system) Moderate High (ordered SAMs)
Crystallinity Forms hydrogen-bonded chains Less ordered Highly ordered monolayers

Key Observations :

  • The carboxylic acid group in the target compound enables dimerization via O—H···O bonds, similar to other carboxylic acids . However, phosphonic acid self-assembled monolayers (SAMs) exhibit superior stability and order, highlighting the trade-off between hydrogen-bond strength and structural organization .
  • Esterification of the carboxylic acid (as in ) increases lipophilicity but reduces intermolecular interactions, impacting crystallization behavior.

b. Related Compounds

  • Indole-carboxylic Acids: Synthesized via condensation of aldehydes with thiazolidinones in acetic acid (e.g., Scheme 1 in ).
  • Benzimidazole Derivatives: Formed through condensation of ortho-aminophenols with carboxylic acids, as seen in .

Research Findings and Data Tables

Table 1: Crystallographic Data Comparison

Compound Space Group Hydrogen Bonds Weak Interactions Refinement Software
Target Compound (Analogue from ) P2₁/c O—H···O chains C—H···π interactions SHELX
Phosphonic Acid SAMs N/A N/A Ordered van der Waals XPS/FTIR

Preparation Methods

Method 1: Ozonolysis and Wittig Reaction Route (J. A. Robinson et al.)

This approach involves:

  • Starting Material : Protected (R)-allylproline derivative.
  • Oxidative Cleavage : Ozone (O3) is used to cleave the double bond in the allyl group, generating an aldehyde intermediate.
  • Wittig Reaction : The aldehyde undergoes a Wittig reaction to form an α,β-unsaturated ester.
  • Hydrogenolysis and Cyclization : Hydrogenolysis removes protecting groups, and heating in toluene promotes cyclization to the bicyclic lactam core.
  • Formation of Azo-lactam Intermediate : Treatment of the lithium enolate of the lactam with di-tert-butyl azodicarboxylate (DBAD) forms an azo-lactam intermediate.
  • Deprotection and Reductive Deamination : Removal of tert-butyl protecting groups followed by platinum dioxide (PtO2)-mediated reductive deamination yields the target β-turn mimic, this compound.

Method 2: Osmium Tetroxide-Metaperiodate Oxidative Cleavage (J. P. Germanas et al.)

This method includes:

  • Starting Material : The same protected (R)-allylproline derivative.
  • Oxidative Cleavage : A combination of osmium tetroxide (OsO4) and metaperiodate (NaIO4) is used to cleave the double bond, generating aldehyde or ketone intermediates.
  • Subsequent Steps : Similar to Method 1, involving cyclization and functional group transformations to yield the bicyclic lactam carboxylic acid.

Comparative Summary of Synthetic Routes

Step Method 1 (Robinson et al.) Method 2 (Germanas et al.)
Starting Material Protected (R)-allylproline Protected (R)-allylproline
Oxidative Cleavage Agent Ozone (O3) Osmium tetroxide (OsO4) + Metaperiodate (NaIO4)
Key Intermediate α,β-unsaturated ester via Wittig reaction Aldehyde/ketone intermediates
Cyclization Heating in toluene after hydrogenolysis Similar cyclization steps
Functional Group Modification DBAD for azo-lactam intermediate formation, PtO2 reductive deamination Similar transformations
Outcome Bicyclic lactam β-turn mimic (this compound) Same target compound

Additional Notes on Preparation

  • Starting Materials : Both methods utilize stereochemically defined (R)-allylproline derivatives, ensuring the final product has the desired stereochemistry.
  • Oxidative Cleavage : The choice of oxidative cleavage agent affects the reaction conditions and intermediate stability. Ozone is a strong oxidant, while OsO4/NaIO4 provides a dihydroxylation followed by cleavage pathway.
  • Protecting Groups : The use of protecting groups on amine and carboxylate functionalities is critical to prevent side reactions during oxidation and cyclization.
  • Functional Group Transformations : The azo-lactam intermediate formation and subsequent reductive deamination are key steps to introduce the desired functionalities and complete the bicyclic structure.

Research Findings and Applications

  • The synthesized compound serves as a conformationally constrained amino acid analog, useful in peptide engineering to mimic β-turns.
  • The synthetic routes have been validated by multiple research groups, confirming the reproducibility and efficiency of these methods.
  • The bicyclic lactam structure confers stability and rigidity, making it valuable in designing peptide-based therapeutics.

Data Table: Reaction Conditions and Yields (Representative)

Step Reagents/Conditions Yield (%) Notes
Ozonolysis O3, low temperature, inert solvent 85-90 Clean cleavage of double bond
Wittig Reaction Phosphonium ylide, THF, room temp 75-80 Formation of α,β-unsaturated ester
Hydrogenolysis & Cyclization H2, Pd/C; heating in toluene 70-75 Removal of protecting groups and cyclization
Azo-lactam Formation DBAD, THF, 0°C to room temp 65-70 Intermediate formation
Reductive Deamination PtO2, H2, acidic conditions 60-65 Final product formation

Note: Yields are approximate and depend on scale and purification methods.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-oxohexahydroindolizine-8a(1H)-carboxylic acid derivatives?

  • Methodology : The compound’s core structure can be synthesized via palladium-catalyzed arylation and heteroatom insertion reactions. For example, 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines are synthesized by reacting pyrrole derivatives with aryl halides under catalytic Pd(OAc)₂ and ligand systems (e.g., XPhos), followed by cyclization .
  • Key Parameters : Reaction temperature (80–100°C), solvent (DMF/water), and stoichiometric ratios (1:1.2 substrate-to-aryl halide) are critical for yield optimization. Post-reaction purification involves column chromatography using ethyl acetate/hexane gradients.

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of 5-oxohexahydroindolizine derivatives?

  • IR Analysis : The carbonyl (C=O) stretch of the 5-oxo group appears at 1720–1750 cm⁻¹, while the carboxylic acid (COOH) shows a broad O-H stretch at 2500–3300 cm⁻¹. Acid derivatives (e.g., esters) exhibit C-O stretches at 1200–1300 cm⁻¹ .
  • NMR Analysis :

  • ¹H NMR : The indolizine proton environment (e.g., H-3, H-8a) shows distinct splitting patterns due to ring fusion (δ 2.5–4.0 ppm for CH₂ groups; δ 5.0–6.0 ppm for aromatic protons).
  • ¹³C NMR : The carbonyl carbon (C-5) resonates at δ 195–205 ppm, while the carboxylic acid carbon appears at δ 170–175 ppm .

Advanced Research Questions

Q. What strategies resolve contradictory data in reaction yields for indolizine derivatives under varying acidic conditions?

  • Case Study : When synthesizing 3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids (analogs), yields dropped from 75% to 40% when acetic acid was replaced with HCl.
  • Resolution : Acetic acid acts as both solvent and catalyst, stabilizing intermediates via hydrogen bonding. HCl disrupts this equilibrium, favoring side reactions (e.g., decarboxylation). Adjusting sodium acetate concentration (2.0 equiv.) and reflux time (3–5 h) mitigates this .

Q. How can computational modeling guide the optimization of regioselectivity in indolizine functionalization?

  • Method : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution at reactive sites. For example, electrophilic substitution at C-3 of the indolizine core is favored due to lower activation energy (ΔG‡ = 15–20 kcal/mol) compared to C-1 .
  • Validation : Correlate computed transition states with experimental product ratios (HPLC or GC-MS). Adjust substituents (e.g., electron-withdrawing groups at C-8a) to redirect reactivity.

Q. What analytical approaches identify and quantify by-products in multi-step indolizine syntheses?

  • LC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate intermediates. High-resolution mass spectrometry (HRMS) confirms molecular formulas of by-products (e.g., dimerization products at m/z 400–450) .
  • Mitigation : Introduce scavenger resins (e.g., polymer-bound thiourea) during workup to trap unreacted reagents and reduce purification complexity.

Data Contradiction Analysis

Q. Why do reported melting points for 5-oxohexahydroindolizine derivatives vary across studies?

  • Root Cause : Polymorphism and solvent inclusion (e.g., DMF or acetic acid traces) alter melting behavior. For example, recrystallization from DMF/acetic acid yields a solvated form (mp 210–215°C) versus pure ethanol (mp 225–230°C) .
  • Standardization : Use differential scanning calorimetry (DSC) to characterize thermal profiles and ensure solvent-free samples.

Q. How to address discrepancies in biological activity data for structurally similar indolizine analogs?

  • Hypothesis Testing : Differences in enantiomeric purity (e.g., R vs. S configurations at C-8a) or counterion effects (e.g., HCl vs. Na⁺ salts) may alter receptor binding.
  • Solution : Perform chiral HPLC separation and test individual enantiomers in bioassays (e.g., enzyme inhibition assays) .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen parameters (temperature, catalyst loading, pH) for scalable reactions .
  • Spectroscopic Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in complex indolizine derivatives .
  • Data Reproducibility : Report detailed crystallographic data (CCDC entries) for key intermediates to enable structural benchmarking .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-oxohexahydroindolizine-8a(1H)-carboxylic acid
Reactant of Route 2
5-oxohexahydroindolizine-8a(1H)-carboxylic acid

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